molecular formula C8H5BrN2O2 B581480 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1211596-19-8

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B581480
CAS RN: 1211596-19-8
M. Wt: 241.044
InChI Key: FMBOJXDAZYNIQN-UHFFFAOYSA-N
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Description

“6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound that has been used as a reagent in the discovery of p110a-selective PI3 kinase inhibitors . It is a member of the pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .

Scientific Research Applications

Medicinal Chemistry

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: has been explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its bromine atom can be substituted with various functional groups, facilitating the creation of diverse chemical entities. This versatility is crucial for synthesizing complex molecules in medicinal and materials chemistry .

Material Science

The compound’s structural properties make it useful in the development of new materials. It has been studied for its potential in creating organic semiconductors and other advanced materials due to its stability and electronic properties .

Photophysical Applications

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: exhibits interesting photophysical properties, making it a candidate for use in fluorescent probes and dyes. These applications are particularly relevant in biological imaging and diagnostic tools .

Catalysis

In catalysis, this compound has been investigated as a ligand in metal-catalyzed reactions. Its ability to stabilize metal complexes can enhance the efficiency and selectivity of catalytic processes, which is valuable in both industrial and laboratory settings .

Agrochemicals

Research has also explored the use of this compound in agrochemicals. Its derivatives have shown potential as herbicides and pesticides, offering new solutions for crop protection and pest management .

Analytical Chemistry

In analytical chemistry, 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid can be used as a standard or reagent. Its well-defined chemical properties make it suitable for various analytical techniques, including chromatography and spectroscopy .

Environmental Science

The compound’s stability and reactivity have led to its investigation in environmental science. It can be used in the development of sensors for detecting pollutants and monitoring environmental conditions .

Sigma-Aldrich Synthonix Corporation MDPI

Future Directions

The development of new synthetic routes towards pyrazolo[1,5-a]pyridine-3-carboxylic acid for their biological and medicinal exploration is an attractive area for researchers . The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . Therefore, future research could focus on further exploring the potential applications of these compounds in various fields.

properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBOJXDAZYNIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724892
Record name 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

1211596-19-8
Record name 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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